Cbz-N-methyl-D-norvaline

Molecular properties Procurement specifications Structural comparison

Cbz-N-methyl-D-norvaline (CAS 177659‑79‑9, C14H19NO4, MW 265.30 g/mol) is a protected, non‑proteinogenic amino acid derivative featuring a carbobenzyloxy (Cbz) amine‑protecting group, an N‑methyl substitution on the α‑nitrogen, and D‑stereochemistry at the α‑carbon. This triple modification distinguishes it from canonical L‑amino acids and simpler norvaline derivatives, positioning it as a specialized building block for solid‑phase peptide synthesis (SPPS), peptidomimetic design, and structure‑activity relationship (SAR) studies.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
Cat. No. B12310893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-N-methyl-D-norvaline
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)
InChIKeyOAQJUVKEWIMVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-N-methyl-D-norvaline: A D‑Configured N‑Methyl Amino Acid Building Block for Peptidomimetic Design (CAS 177659-79-9)


Cbz-N-methyl-D-norvaline (CAS 177659‑79‑9, C14H19NO4, MW 265.30 g/mol) is a protected, non‑proteinogenic amino acid derivative featuring a carbobenzyloxy (Cbz) amine‑protecting group, an N‑methyl substitution on the α‑nitrogen, and D‑stereochemistry at the α‑carbon . This triple modification distinguishes it from canonical L‑amino acids and simpler norvaline derivatives, positioning it as a specialized building block for solid‑phase peptide synthesis (SPPS), peptidomimetic design, and structure‑activity relationship (SAR) studies. Commercial availability with defined analytical specifications (e.g., 98% purity via HPLC/NMR) supports its procurement for research applications where precise stereochemical and conformational control is required .

Why Cbz-N-methyl-D-norvaline Cannot Be Replaced by Cbz-L-norvaline or N-Methyl-D-norvaline


Attempting to substitute Cbz-N-methyl-D-norvaline with simpler analogs such as Cbz-D-norvaline (lacking N‑methylation), N‑methyl-D-norvaline (lacking Cbz protection), or the L‑stereoisomer (Cbz-N-methyl-L-norvaline) introduces critical liabilities. The N‑methyl group is known to reduce hydrogen‑bond donor capacity, enhancing membrane permeability and metabolic stability of the resulting peptides [1]. The D‑configuration confers resistance to proteolytic degradation compared to the natural L‑isomer . The Cbz group provides orthogonal amine protection essential for controlled, stepwise solid‑phase peptide synthesis . Therefore, any substitution compromises at least one of the three key design features—protection strategy, conformational constraint, or stereochemical stability—invalidating its utility in applications where all three are required simultaneously.

Quantitative Differentiation of Cbz-N-methyl-D-norvaline from Closest Analogs


Comparative Molecular Properties and Procurement Specifications

Cbz-N-methyl-D-norvaline exhibits a molecular weight of 265.30 g/mol and a typical commercial purity of 98% (HPLC/NMR) . In contrast, its closest analogs differ in key properties: Boc-N-methyl-D-norvaline (MW 231.29 g/mol, purity ~95%) ; Cbz-D-norvaline (MW 251.28 g/mol) ; and N-methyl-D-norvaline (MW 131.17 g/mol, XLogP3-AA = -1.6) [1]. The higher MW and Cbz group provide a distinct orthogonal protection strategy orthogonal to Boc chemistry, while the combination of Cbz protection with N-methylation offers a unique balance of stability and solubility for SPPS.

Molecular properties Procurement specifications Structural comparison

D‑Stereochemistry Confers Proteolytic Resistance

The D‑configuration at the α‑carbon of Cbz-N-methyl-D-norvaline is known to confer resistance to enzymatic degradation by common proteases, a property not present in its L‑stereoisomer, Cbz-N-methyl-L-norvaline (CAS 177659‑78‑8) [1]. While direct comparative stability data between these two specific derivatives is not available, the general principle that D‑amino acids are poor substrates for proteases is well‑established . This stereochemical stability is a critical factor when designing long‑acting peptide therapeutics or studying peptide‑protein interactions in complex biological matrices.

Stereochemistry Enzymatic stability Peptidomimetics

N‑Methylation Enhances Pharmacokinetic Properties of Derived Peptides

Incorporation of N‑methyl amino acids such as Cbz-N-methyl-D-norvaline into peptides can substantially improve oral bioavailability and metabolic stability. In a study of cyclic hexapeptides, N‑methylation increased intestinal permeability, and a tri‑N‑methylated Veber‑Hirschmann peptide analog achieved 10% oral bioavailability [1]. Another study reported an oral bioavailability of 33% in rat for an N‑methylated peptide [2]. In contrast, peptides lacking N‑methylation typically exhibit negligible oral bioavailability and rapid proteolytic clearance [3].

N-methylation Oral bioavailability Metabolic stability

Norvaline as a Chemically Stable P1 Replacement in HCV Protease Inhibitors

In the context of HCV NS3 serine protease inhibition, a norvaline derivative (compound 10) was identified as a low micromolar, highly specific inhibitor, with a Ki of 0.6 µM for the parent hexapeptide Ac‑DDIVPC‑OH [1]. Replacement of the C‑terminal carboxylic acid with a primary amide resulted in at least a 50‑fold loss in potency, underscoring the critical role of the carboxylic acid moiety for activity [2]. While Cbz-N-methyl-D-norvaline itself is not directly studied in this assay, its norvaline core is a chemically stable replacement for the P1 cysteine residue, enabling inhibitor design without the oxidative instability of cysteine [3].

Protease inhibition HCV NS3 Norvaline analogs

Optimal Procurement and Application Scenarios for Cbz-N-methyl-D-norvaline


Solid‑Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

Cbz-N-methyl-D-norvaline is ideally suited for SPPS workflows where the Cbz group provides orthogonal protection to the commonly used Fmoc group, enabling selective deprotection under mild hydrogenolysis conditions. The 98% purity specification ensures high coupling efficiency and minimizes byproduct formation .

Design of Orally Bioavailable Peptidomimetics

Incorporating Cbz-N-methyl-D-norvaline into peptide sequences introduces an N‑methylated amide bond known to improve oral bioavailability (up to 33% in rat models) and metabolic stability . This makes it a strategic building block for lead optimization campaigns targeting oral peptide therapeutics.

Protease‑Resistant Peptide Probe Synthesis

The D‑stereochemistry confers resistance to proteolytic degradation, making Cbz-N-methyl-D-norvaline valuable for synthesizing stable peptide probes for cellular assays or in vivo imaging studies where extended half‑life is critical .

Structure‑Activity Relationship (SAR) Studies at the P1 Position

Given the established role of norvaline as a chemically stable P1 replacement in HCV NS3 protease inhibitors (Ki = 0.6 µM) , Cbz-N-methyl-D-norvaline can be used to explore conformational and stereochemical effects in SAR studies of serine protease inhibitors.

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